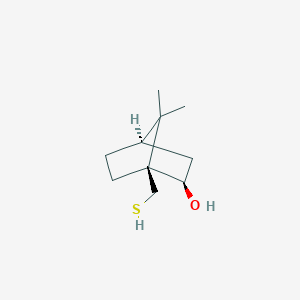
(1S)-(-)-10-Mercaptoisoborneol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-(-)-10-Mercaptoisoborneol is a chiral organosulfur compound with a unique structure that includes a mercapto group (-SH) attached to an isoborneol skeleton. This compound is known for its distinctive odor and is used in various chemical and industrial applications due to its reactivity and chiral properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-10-Mercaptoisoborneol typically involves the reduction of camphor derivatives. One common method is the reduction of 10-camphorsulfonic acid using thiol reagents under controlled conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the desired enantiomeric purity and chemical stability.
化学反応の分析
Types of Reactions: (1S)-(-)-10-Mercaptoisoborneol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form more stable derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various alkyl halides and nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfur-containing compounds.
Substitution: Substituted isoborneol derivatives.
科学的研究の応用
(1S)-(-)-10-Mercaptoisoborneol is utilized in several scientific research fields:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chiral properties.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (1S)-(-)-10-Mercaptoisoborneol involves its interaction with various molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
(1R)-(+)-10-Mercaptoisoborneol: The enantiomer of (1S)-(-)-10-Mercaptoisoborneol with similar chemical properties but different biological activities.
Camphor: A structurally related compound used in various applications.
Isoborneol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical and biological systems. Its mercapto group also provides a versatile functional handle for various chemical transformations.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
特性
分子式 |
C10H18OS |
|---|---|
分子量 |
186.32 g/mol |
IUPAC名 |
(1S,2R,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 |
InChIキー |
PYQMNINTTPIRIT-NQMVMOMDSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@]1([C@@H](C2)O)CS)C |
正規SMILES |
CC1(C2CCC1(C(C2)O)CS)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


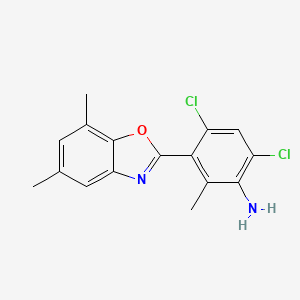
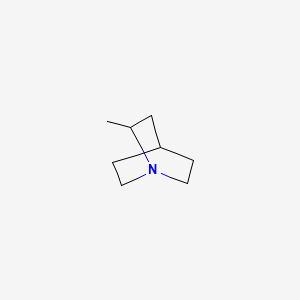
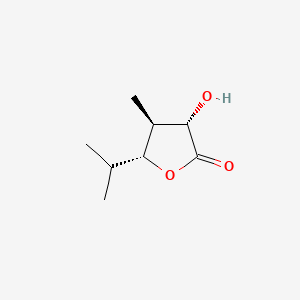
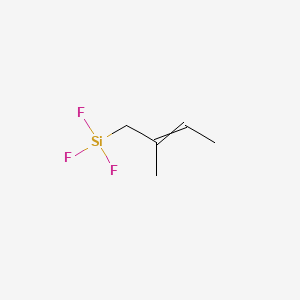
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
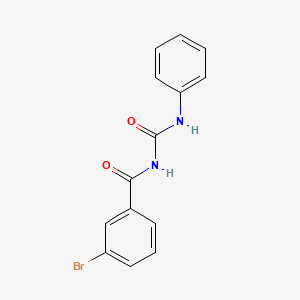
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
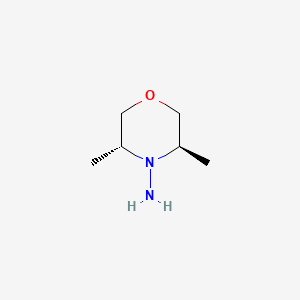
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
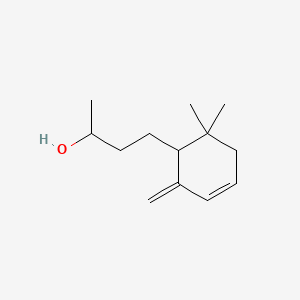
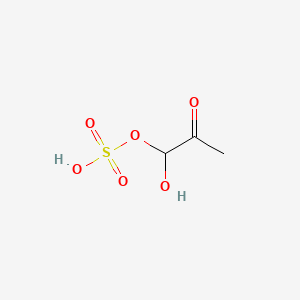
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
